6-bromo-3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone
Overview
Description
6-bromo-3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid and 2-aminobenzamide.
Cyclization: The cyclization reaction to form the quinazolinone core is carried out using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 6-bromo-3-oxo-2-(2-methylphenyl)-4(3H)-quinazolinone.
Reduction: Formation of 3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone.
Substitution: Formation of 6-substituted-3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. It may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone
- 6-fluoro-3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone
- 6-iodo-3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone
Uniqueness
6-bromo-3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
6-bromo-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-9-4-2-3-5-11(9)14-17-13-7-6-10(16)8-12(13)15(19)18(14)20/h2-8,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNVCZLOSPJGGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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